molecular formula C4H5Br2N3 B2789404 4,5-dibromo-1-ethyl-1H-1,2,3-triazole CAS No. 1248676-59-6

4,5-dibromo-1-ethyl-1H-1,2,3-triazole

Cat. No.: B2789404
CAS No.: 1248676-59-6
M. Wt: 254.913
InChI Key: SXXZCRDVXXAQDK-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-ethyl-1H-1,2,3-triazole ( 1248676-59-6) is a versatile brominated triazole derivative of significant interest in advanced chemical synthesis and drug discovery. With the molecular formula C 4 H 5 Br 2 N 3 and a molecular weight of 254.91 g/mol, this compound serves as a critical synthetic intermediate and building block for the preparation of more complex, fully-substituted 1,2,3-triazole scaffolds . The 1,2,3-triazole core is a privileged pharmacophore in medicinal chemistry, known for its ability to improve the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds . This specific derivative, with its reactive bromine atoms and ethyl substitution, allows researchers to explore a wide range of structural modifications. Its primary research value lies in its application in the synthesis of novel compounds for potential use as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic areas . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: This compound is classified with the signal word "Danger" and carries hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers must refer to the Safety Data Sheet (SDS) and adhere to all recommended safety protocols, including the use of appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-1-ethyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2N3/c1-2-9-4(6)3(5)7-8-9/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXZCRDVXXAQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4,5-dibromo-1-ethyl-1H-1,2,3-triazole, a combination of one-dimensional and two-dimensional NMR techniques would provide unambiguous confirmation of its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Techniques

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show signals corresponding to the ethyl group attached to the nitrogen atom of the triazole ring.

Expected Signals: The ethyl group would produce two distinct signals:

A quartet, resulting from the methylene (B1212753) protons (-CH₂-), which are adjacent to a methyl group (-CH₃).

A triplet, corresponding to the methyl protons (-CH₃), which are adjacent to a methylene group (-CH₂-).

Chemical Shift: The chemical shift of the methylene protons would be further downfield compared to the methyl protons due to the deshielding effect of the adjacent electronegative nitrogen atom of the triazole ring.

Integration: The relative integration of the quartet to the triplet signal would be in a 2:3 ratio, confirming the presence of the CH₂ and CH₃ groups, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Coupling Constant (J, Hz)
N-CH₂ -CH₃ Downfield (quartet) Quartet 2H ~7 Hz
N-CH₂-CH₃ Upfield (triplet) Triplet 3H ~7 Hz

(Note: Predicted values are based on general principles and data for similar compounds.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would display four distinct signals.

Expected Signals:

Two signals for the carbon atoms of the ethyl group (N-C H₂-C H₃). The carbon atom directly attached to the nitrogen (N-CH₂) would appear further downfield.

Table 2: Predicted ¹³C NMR Resonances for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C 4-Br Downfield
C 5-Br Downfield
N-C H₂-CH₃ Mid-field
N-CH₂-C H₃ Upfield

(Note: Predicted values are based on general principles and data for similar compounds.)

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HSQC)

To confirm the assignments made in the one-dimensional spectra and to establish connectivity within the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the quartet of the methylene protons and the triplet of the methyl protons, definitively proving that these two groups are coupled and thus part of the same ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These ¹H-¹³C correlation experiments would establish direct, one-bond connections between protons and the carbon atoms they are attached to. Cross-peaks would be observed between:

The methylene proton signal (quartet) and the N-C H₂ carbon signal.

The methyl proton signal (triplet) and the N-CH₂-C H₃ carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound. For this compound (C₄H₅Br₂N₃), the expected molecular weight is approximately 254.9 g/mol . The mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br), resulting in three major peaks for the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺) in an approximate 1:2:1 intensity ratio.

Electron Impact Mass Spectrometry (EI-MS)

EI is a higher-energy ionization technique that causes extensive fragmentation of the molecule. While it provides a molecular ion peak, it also generates a series of fragment ions that can be used to deduce the structure.

Expected Fragmentation: Common fragmentation pathways for N-alkylated triazoles include the loss of the alkyl group. For this compound, a significant fragment would likely correspond to the loss of an ethyl radical (•CH₂CH₃) or ethene (CH₂=CH₂), leading to the formation of a 4,5-dibromo-1H-1,2,3-triazolyl cation or radical cation. Further fragmentation could involve the loss of N₂ or bromine atoms.

High-Resolution Mass Spectrometry (HRMS)

Specific HRMS data confirming the elemental composition and exact mass of this compound is not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum detailing the characteristic vibrational frequencies (e.g., C-H stretching of the ethyl group, C-Br stretching, triazole ring vibrations) for this compound could not be found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Published UV-Vis absorption data, which would describe the electronic transitions and determine the absorption maxima (λmax) for this compound, is not available.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

There are no published X-ray crystallographic studies for this compound. Consequently, crystallographic data such as unit cell dimensions, space group, and bond lengths/angles are undetermined.

Elemental Analysis for Compositional Verification

Experimentally determined elemental analysis data (percentage composition of Carbon, Hydrogen, Nitrogen, and Bromine) to verify the purity and empirical formula of this compound is not reported in the available literature.

Reactivity and Chemical Transformations of 4,5 Dibromo 1 Ethyl 1h 1,2,3 Triazole

Reactivity of Bromine Substituents on the Triazole Ring

The presence of two bromine atoms at the C4 and C5 positions of the 1-ethyl-1H-1,2,3-triazole ring is the primary driver of its synthetic utility. These halogens can be selectively or sequentially replaced through a variety of reactions, allowing for extensive functionalization of the triazole core.

The 1,2,3-triazole ring is an electron-deficient aromatic system, which makes the attached bromine atoms susceptible to nucleophilic aromatic substitution (SNAr). Although direct SNAr reactions on 4,5-dibromo-1,2,3-triazoles are less common than cross-coupling or metallation strategies, the electron-withdrawing nature of the heterocyclic ring facilitates the displacement of bromide by strong nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitrogen atoms of the triazole ring. The success of these reactions often depends on the nature of the nucleophile and the reaction conditions, such as temperature and solvent.

A highly effective method for the functionalization of 4,5-dibromo-1-ethyl-1H-1,2,3-triazole is the halogen-lithium exchange reaction. Research on analogous 1-substituted 4,5-dibromo-1,2,3-triazoles has demonstrated that treatment with an organolithium reagent, such as n-butyllithium, at low temperatures results in a highly regioselective exchange of one bromine atom for a lithium atom. rsc.org Studies on 1-methoxymethyl and 1-benzyl protected 4,5-dibromo-1,2,3-triazoles show that the exchange occurs preferentially at the C5 position. rsc.org

This generates a potent nucleophilic intermediate, 4-bromo-1-ethyl-1H-1,2,3-triazol-5-ide, which can be trapped by a wide array of electrophiles to introduce new functional groups at the C5 position. rsc.org A second halogen-lithium exchange can be performed to functionalize the C4 position. rsc.org This sequential approach allows for the controlled synthesis of unsymmetrically substituted 1,2,3-triazoles.

Table 1: Examples of Halogen-Lithium Exchange and Electrophilic Quenching (Based on analogous 1-substituted 4,5-dibromo-1,2,3-triazoles)

ElectrophileReagentProduct at C5Reference
Carbon DioxideCO₂Carboxylic Acid rsc.org
Methyl ChloroformateClCO₂MeMethyl Ester rsc.org
BenzophenonePh₂CODiphenylmethanol rsc.org
Dimethyl DisulfideMe₂S₂Methylthio rsc.org
Diphenyl DisulfidePh₂S₂Phenylthio rsc.org
Water (Aqueous NH₄Cl)H₂OHydrogen (Debromination) rsc.org

The bromine substituents on this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl or vinyl boronic acids (or their esters) with organic halides. rsc.org For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups. By controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve either mono- or di-substitution. A general method has been developed for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water, highlighting the versatility and green chemistry applications of this protocol. rsc.org Microwave-assisted Suzuki-Miyaura reactions have also proven effective, offering shorter reaction times and high yields. researchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This transformation can be applied to this compound to introduce alkenyl substituents. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. nih.gov The stereoselectivity of the Heck reaction is a key advantage, often yielding the trans isomer of the resulting alkene. organic-chemistry.org

Table 2: Typical Conditions for Cross-Coupling Reactions of Halo-Triazoles

ReactionCatalyst SystemBaseSolventTypical SubstratesReference
Suzuki-MiyauraPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, WaterAryl/Vinyl Boronic Acids rsc.orgresearchgate.net
HeckPd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, AcetonitrileAlkenes (e.g., acrylates, styrenes) organic-chemistry.orgresearchgate.net

Transformations Involving the Triazole Ring System

While functionalization at the bromine positions is more common, the 1,2,3-triazole ring itself possesses distinct reactivity.

The 1,2,3-triazole ring is generally a stable aromatic system, resistant to many oxidative and hydrolytic conditions. guidechem.com However, under specific, high-energy conditions, it can undergo ring-opening or rearrangement reactions. For instance, flash vacuum pyrolysis of 1,2,3-triazoles at high temperatures (e.g., 500 °C) can lead to the extrusion of molecular nitrogen (N₂) to form a three-membered aziridine (B145994) ring. wikipedia.org

Certain substituted triazoles can also undergo rearrangements like the Dimroth rearrangement, which involves the transposition of a substituent from an exocyclic nitrogen to a ring nitrogen, although this is more relevant for N-H or specific N-aryl triazoles. wikipedia.org Metal-catalyzed ring-opening reactions have also been reported, often involving rhodium or palladium catalysts, which can lead to the formation of metal-stabilized carbene intermediates that can be used in subsequent cyclization reactions. researchgate.net

The parent 1H-1,2,3-triazole is amphoteric; it is a very weak acid (pKa of 9.4 for the N-H proton) and a very weak base (pKa of 1.17 for the protonated form). guidechem.com In this compound, the acidic N-H proton is replaced by an ethyl group, so it cannot act as an acid.

The compound retains its weakly basic character due to the lone pairs of electrons on the N2 and N3 atoms. It can be protonated by strong acids. The pKa of the conjugate acid of N-alkylated 1,2,3-triazoles is typically low; for example, 1-methyl-1,2,3-triazole has a pKa of 1.23. researchgate.net This indicates that this compound is a very weak base, requiring strongly acidic conditions for significant protonation to occur. The presence of two electron-withdrawing bromine atoms would be expected to further decrease the basicity of the triazole ring compared to its non-halogenated counterparts.

Reactivity of the 1-Ethyl Substituent

Direct reactivity of the 1-ethyl substituent on the 4,5-dibromo-1H-1,2,3-triazole core is not extensively documented in the scientific literature. However, based on the known chemistry of N-alkylated heterocycles, several potential transformations can be considered.

Thermal Decomposition: Under thermal stress, N-alkyl triazoles can undergo decomposition. For instance, the thermolysis of 1-ethyl-3-nitro-1,2,4-triazole is suggested to proceed via an intermolecular redox mechanism involving the ethyl and nitro groups. researchgate.net While this compound lacks a nitro group, high temperatures could potentially lead to the degradation of the ethyl group, possibly through radical pathways or elimination reactions, although this remains speculative without specific experimental data. The thermal stability of related 1,2,4-triazole (B32235) derivatives has been investigated, showing decomposition typically occurs at temperatures above 200°C. jocpr.com

Alpha-Deprotonation: The methylene (B1212753) protons (CH2) of the N-ethyl group are adjacent to a nitrogen atom of the aromatic triazole ring. This position can be susceptible to deprotonation by a strong base, forming a carbanion. This reactivity is analogous to the α-lithiation of N-Boc protected saturated nitrogen heterocycles. ethz.ch The resulting anion could then react with various electrophiles, allowing for functionalization at the ethyl substituent. However, the acidity of these protons in the context of the dibrominated triazole ring has not been quantitatively determined, and this pathway would compete with the more facile bromine-lithium exchange on the triazole ring.

Oxidative Reactions: While the oxidation of N-unsubstituted azoles to N-hydroxyazoles has been reported, the N-ethyl group is generally stable to common oxidizing agents. rsc.org Stronger oxidative conditions that could lead to the oxidation of the ethyl group would likely also affect the triazole ring itself.

Mechanistic Investigations of Key Transformations

The most significant and mechanistically studied transformation of N-substituted 4,5-dibromo-1,2,3-triazoles is the bromine-lithium exchange reaction. rsc.org This reaction provides a powerful synthetic route to selectively functionalize the triazole ring at the 5-position.

The reaction of a 1-substituted 4,5-dibromo-1H-1,2,3-triazole, such as the analogous 1-benzyl or 1-methoxymethyl derivatives, with one equivalent of an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) results in the selective exchange of the bromine atom at the 5-position. rsc.org This regioselectivity is attributed to the greater acidity of the proton at the C5 position in the corresponding non-brominated 1-substituted 1,2,3-triazole, which influences the stability of the resulting lithiated intermediate.

The mechanism of the bromine-lithium exchange is generally believed to proceed through an ate-complex intermediate. princeton.edu The nucleophilic alkyl group from the organolithium reagent attacks the bromine atom, forming a transient, hypervalent brominate species. This complex then collapses, leading to the formation of the more stable 5-lithio-4-bromo-1-ethyl-1H-1,2,3-triazole and the corresponding alkyl bromide.

The resulting 5-lithiated triazole is a potent nucleophile and can be trapped by a variety of electrophiles to introduce a wide range of substituents at the 5-position. rsc.org

Table 1: Electrophilic Quenching of 1-Substituted 4-Bromo-5-lithio-1H-1,2,3-triazoles

ElectrophileResulting 5-SubstituentReference
H₂O-H rsc.org
CO₂-COOH rsc.org
ClCOOMe-COOMe rsc.org
Ph₂CO-C(OH)Ph₂ rsc.org
Me₂S₂-SMe rsc.org
Ph₂S₂-SPh rsc.org

This table is based on data for 1-benzyl and 1-methoxymethyl derivatives as reported in the literature. rsc.org

Further treatment of the 5-substituted-4-bromo-1-ethyl-1H-1,2,3-triazole with a second equivalent of butyllithium (B86547) can lead to a subsequent bromine-lithium exchange at the 4-position, allowing for the introduction of a second, different substituent. This stepwise functionalization highlights the synthetic utility of the bromine-lithium exchange reaction in creating highly substituted 1,2,3-triazoles. rsc.org

While nucleophilic aromatic substitution (SNAr) is a common reaction for halo-aromatics, for this compound, the bromine-lithium exchange pathway is generally favored under organolithium conditions. The mechanism of SNAr on azole systems can be complex, existing on a continuum between stepwise and concerted pathways, and is influenced by the nature of the nucleophile and the electrophilicity of the aromatic ring. rsc.orgnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the geometric and electronic landscape of 4,5-dibromo-1-ethyl-1H-1,2,3-triazole.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule and analyzing its electronic properties. For this compound, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.gov This level of theory accurately predicts structural parameters.

The calculations would confirm the planarity of the 1,2,3-triazole ring, a characteristic feature of aromatic heterocyclic systems. The ethyl group, attached to the N1 position, will have specific bond lengths and angles relative to the ring. The C-Br bonds are key features, and their lengths provide insight into their strength and reactivity. The electronic structure analysis reveals the distribution of electron density across the molecule. The high electronegativity of the nitrogen and bromine atoms results in a significant dipole moment, indicating a polar molecule.

Table 1: Illustrative Calculated Geometric Parameters for this compound Note: These are representative values based on typical DFT calculations for similar structures.

Parameter Bond/Angle Predicted Value
Bond Lengths C4-C5 ~1.39 Å
N1-N2 ~1.35 Å
N2-N3 ~1.30 Å
N3-C4 ~1.36 Å
C5-N1 ~1.37 Å
C4-Br ~1.85 Å
C5-Br ~1.85 Å
N1-C(ethyl) ~1.48 Å
Bond Angles C4-C5-N1 ~107°
C5-N1-N2 ~110°
N1-N2-N3 ~108°
Br-C4-C5 ~125°
Br-C5-C4 ~125°

Molecular Orbital Analysis (e.g., HOMO-LUMO, Electrostatic Surface Potential)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. ajchem-a.com A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich triazole ring and the lone pairs of the bromine atoms. The LUMO is anticipated to be distributed over the π-system of the triazole ring. This distribution dictates how the molecule interacts with other chemical species; the HOMO region acts as an electron donor (nucleophile), while the LUMO region acts as an electron acceptor (electrophile). researchgate.netntu.edu.iq

An Electrostatic Surface Potential (ESP) map visually represents the charge distribution. For this molecule, negative potential (red/yellow) would be concentrated around the electronegative nitrogen and bromine atoms, highlighting these areas as likely sites for electrophilic attack. The regions around the hydrogen atoms of the ethyl group would show positive potential (blue).

Conformational Analysis and Energetic Stability

The conformational landscape of this compound is primarily determined by the rotation of the ethyl group around the N1-C bond. A Potential Energy Surface (PES) scan, performed using DFT, can identify the most stable conformers and the energy barriers between them. ekb.egekb.eg

The scan would involve systematically rotating the dihedral angle of the C5-N1-C(ethyl)-C(methyl) bond and calculating the energy at each step. The resulting energy profile would likely show distinct minima corresponding to staggered conformations, which minimize steric hindrance, and maxima corresponding to eclipsed conformations. The global minimum on this surface represents the most energetically favorable conformation of the molecule in the gas phase. ekb.eg The relatively low rotational barrier expected for the ethyl group suggests that the molecule would be conformationally flexible at room temperature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structural confirmation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. github.io The predicted shifts for this compound would show characteristic signals for the ethyl group—a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The chemical shift of the methylene protons would be further downfield due to the electron-withdrawing effect of the adjacent triazole ring. The ¹³C NMR spectrum would show distinct signals for the two bromine-substituted carbons of the triazole ring and the two carbons of the ethyl group. nih.gov

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: Referenced to TMS. These are representative values based on typical calculations.

Atom Predicted Chemical Shift (ppm) Multiplicity
¹H NMR
-CH₂- ~4.2 - 4.5 Quartet
-CH₃ ~1.4 - 1.6 Triplet
¹³C NMR
C4 ~120 - 125 Singlet
C5 ~120 - 125 Singlet
-CH₂- ~45 - 50 Singlet
-CH₃ ~14 - 16 Singlet

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule's normal modes. researchgate.net For this compound, the predicted spectrum would show characteristic peaks for C-H stretching and bending of the ethyl group, N-N and C-N stretching modes of the triazole ring, and the C-Br stretching frequencies at lower wavenumbers.

Reaction Pathway and Transition State Analysis

Theoretical calculations are powerful tools for elucidating reaction mechanisms. For this compound, a key reaction of interest is the nucleophilic substitution of the bromine atoms. Computational studies can model the reaction pathway of this molecule with a nucleophile. rsc.org

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. Locating the transition state structure and calculating the activation energy provides a quantitative measure of the reaction's feasibility and rate. nih.gov Such analyses can also predict regioselectivity—for instance, whether substitution is more likely to occur at the C4 or C5 position under specific conditions.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics focuses on the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a system of molecules over time. An MD simulation of this compound, either in a pure liquid state or in solution, would provide insights into its intermolecular interactions. frontiersin.org

These simulations can reveal how molecules orient themselves with respect to one another, highlighting interactions such as dipole-dipole forces and van der Waals interactions. Halogen bonding, a non-covalent interaction involving the bromine atoms, could also be a significant factor in its condensed-phase behavior. Furthermore, MD simulations are instrumental in studying how the molecule interacts with larger systems, such as biological macromolecules, by predicting binding modes and affinities, which is crucial for applications in medicinal chemistry. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

For instance, studies on other triazole derivatives have shown that the presence of electron-donating and electron-accepting groups can enhance the second-order NLO response. Computational analyses of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives have highlighted the potential for significant linear polarizability and hyperpolarizabilities, suggesting their suitability for NLO applications. researchgate.net Similarly, theoretical investigations into donor-acceptor molecules featuring a triazolobenzothiadiazole core have been conducted to understand their second-order NLO properties. rsc.org

While these findings establish the potential of the broader triazole class in NLO materials, dedicated theoretical and experimental studies are required to determine the specific NLO properties of this compound. Such research would involve calculating parameters like polarizability and hyperpolarizability to quantify its NLO response.

Quantitative Structure-Property Relationships (QSPR) Studies

For example, QSPR models have been developed to predict the lipophilicity (logP) of certain 1,2,4-triazole (B32235) derivatives using topological indices and other molecular descriptors. researchgate.netisca.me Other research has focused on developing Quantitative Structure-Toxicity Relationship (QSTR) models for 1,2,4-triazole derivatives to predict their acute toxicity. nih.gov Furthermore, three-dimensional QSAR (3D-QSAR) models have been established for 2-Ar-1,2,3-triazole derivatives to guide the synthesis of potent fungicides. acs.org

These examples demonstrate the application of QSPR and related methodologies within the broader triazole family to predict various properties. However, to understand the specific physicochemical properties of this compound through a QSPR approach, a dedicated study would be necessary. This would involve synthesizing a series of related compounds, experimentally measuring the desired property, and then developing a statistically robust model based on calculated molecular descriptors.

Advanced Applications and Materials Science Perspectives

Role as Versatile Chemical Building Blocks for Complex Organic Architectures

4,5-dibromo-1-ethyl-1H-1,2,3-triazole is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in modern organic synthesis. The strategic placement of two bromine atoms on the triazole ring at the C4 and C5 positions, combined with an ethyl group at the N1 position, provides a unique platform for constructing complex organic molecules. The high reactivity of the carbon-bromine bonds allows for selective functionalization through a variety of transformations, including nucleophilic substitution and, most notably, metal-catalyzed cross-coupling reactions. ontosight.ai

The synthesis of this building block typically begins with the bromination of a 1,2,3-triazole precursor to yield 4,5-dibromo-1H-1,2,3-triazole. researchgate.net Subsequent N-alkylation with an ethylating agent regioselectively introduces the ethyl group at the N1 position. Once formed, this compound becomes a key intermediate. The two bromine atoms can be sequentially or simultaneously replaced, enabling the introduction of a wide array of substituents. researchgate.netresearchgate.net This controlled, stepwise functionalization is crucial for the synthesis of intricate molecular architectures with precisely defined structures and properties. For instance, Sonogashira, Suzuki, or Stille cross-coupling reactions can be employed to introduce aryl, heteroaryl, or alkynyl groups, thereby extending the π-conjugated system of the molecule.

The versatility of this compound is highlighted by its ability to act as a precursor to a range of 1,4,5-trisubstituted-1,2,3-triazoles, a class of compounds that is otherwise challenging to synthesize with high regioselectivity. researchgate.net This synthetic utility makes this compound an important tool for chemists in academia and industry.

Table 1: Representative Transformations of the 4,5-Dibromo-1,2,3-triazole Core

Reaction TypeReagentsProduct TypeSignificance
N-AlkylationEthyl halide, BaseN1-ethyl-4,5-dibromo-1,2,3-triazolePrecursor for subsequent C-C bond formation
Suzuki CouplingArylboronic acid, Pd catalyst4,5-Diaryl-1-ethyl-1,2,3-triazoleConstruction of biaryl systems, functional materials
Sonogashira CouplingTerminal alkyne, Cu/Pd catalyst4,5-Dialkynyl-1-ethyl-1,2,3-triazoleSynthesis of conjugated materials, fluorescent probes
Nucleophilic SubstitutionAmines, Thiols4,5-Diamino/Dithio-1-ethyl-1,2,3-triazolesAccess to diverse functional groups for further synthesis

Potential in Ligand Design for Transition Metal Catalysis and Coordination Chemistry

The 1,2,3-triazole scaffold is an effective ligand platform in coordination chemistry due to the presence of three nitrogen atoms which can coordinate with transition metals. rsc.org The this compound molecule is a precursor to a variety of customized ligands for catalysis and materials science. The ethyl group at the N1 position and the substituents introduced at the C4 and C5 positions (by replacing the bromo groups) can be tailored to fine-tune the steric and electronic properties of the resulting ligand. tennessee.eduscispace.com

By functionalizing the C4 and C5 positions with phosphine (B1218219), pyridine, or other coordinating groups, multidentate ligands can be synthesized. These ligands can form stable complexes with a range of transition metals, including palladium, rhodium, iridium, and copper. rsc.org For example, the synthesis of bis-phosphine ligands derived from a triazole core has led to the development of pincer complexes that are highly effective catalysts for reactions like the Mizoroki-Heck coupling. rsc.org The triazole ring itself can act as a monodentate or bridging ligand, and the specific coordination mode can be influenced by the substituents. tennessee.edu The development of triazole-derived N-heterocyclic carbenes (NHCs), known as triazolylidenes, has further expanded the scope of these compounds in catalysis, offering strong donor properties that stabilize catalytic intermediates. nih.govrsc.org The synthetic accessibility starting from this compound allows for the systematic modification of the ligand backbone to optimize catalytic activity and selectivity.

Development of Functional Materials

The 1,2,3-triazole ring is a valuable component in the design of functional organic materials, particularly those with luminescent and fluorescent properties. mdpi.com While the triazole ring itself is not strongly emissive, it serves as an excellent linker and electronic modulator when incorporated into larger π-conjugated systems. This compound is a key intermediate for synthesizing such materials. Through cross-coupling reactions, the bromine atoms can be replaced with various chromophores, such as aryl or arylethynyl groups, to create "push-pull" systems or extended conjugated molecules. nih.gov

These modifications allow for precise tuning of the material's optical properties, including absorption and emission wavelengths, quantum yields, and Stokes shifts. nih.gov For example, attaching electron-donating and electron-withdrawing groups to a triazole-centered molecule can induce intramolecular charge transfer (ICT), which often results in strong fluorescence with high sensitivity to the local environment. Research has shown that 4,5-bis(arylethynyl)-1,2,3-triazoles exhibit significant fluorescence with large Stokes shifts, making them promising candidates for applications as fluorescent labels and in bioimaging. nih.gov The ability to systematically vary the substituents starting from the dibromo precursor is critical for developing new materials for optoelectronic devices like organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov

Table 2: Photophysical Properties of Selected Triazole-Based Fluorescent Compounds

Compound ClassExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Application Area
4,5-Bis(arylethynyl)-1,2,3-triazoles nih.gov~350-420~450-600>150Fluorescent labels, Bioimaging
Pyrene-Triazole Conjugates~350~400-500~50-150Metal ion sensors
Rhodamine-Triazole Hybrids nih.gov~560~580~20Chemosensors for ions (e.g., Hg²⁺)
4-Alkyl-4H-1,2,4-triazole Luminophores mdpi.com~320-380~380-450~60-70Optoelectronics

The 1,2,3-triazole unit has become a cornerstone in modern polymer chemistry, largely due to the efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". lifechemicals.commdpi.com this compound can be transformed into monomers suitable for polymerization. For instance, by converting the bromo groups into polymerizable functionalities like vinyl or acetylene (B1199291) groups, this triazole derivative can be incorporated into the main chain or as a pendant group in various polymers. Polymers containing triazole units are known for their high thermal stability, specific binding capabilities, and potential as advanced materials. lifechemicals.com

Furthermore, the compound is relevant in the field of polymer-supported catalysis. A catalytically active species can be synthesized from the triazole precursor and subsequently immobilized on a polymer support, such as a resin. mdpi.comresearchgate.net This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of catalyst separation and recycling). For example, a triazole-based ligand or catalyst can be functionalized with a group that allows it to be covalently attached to a polymer like Merrifield resin or Wang resin. The resulting polymer-supported catalyst can be used in various organic transformations, after which it can be easily recovered by simple filtration and reused, contributing to more sustainable chemical processes. mdpi.com

Application as Corrosion Inhibitors for Metal Surfaces

1,2,3-Triazole and its derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. nih.govmdpi.com The inhibitory action stems from the ability of the triazole molecule to adsorb onto the metal surface. This adsorption process is facilitated by the presence of nitrogen heteroatoms with lone pair electrons and the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of the metal atoms. nih.gov This interaction leads to the formation of a stable, protective film that isolates the metal from the corrosive medium. mdpi.com

The molecular structure of the inhibitor plays a crucial role in its efficiency. For this compound, the ethyl group at the N1 position can enhance its solubility and modify the surface coverage, while the bromine atoms can influence the electronic properties and the strength of the adsorption. Many studies have shown that increasing the electron density on the triazole ring and introducing larger substituents can improve inhibition efficiency. nih.gov While specific data for the 1-ethyl-4,5-dibromo derivative is not widely published, the performance of structurally similar N-alkylated and substituted triazoles suggests its strong potential in this application.

Table 3: Corrosion Inhibition Efficiency of Various Triazole Derivatives

InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)
1-Benzyl-4-phenyl-1H-1,2,3-triazole mdpi.comMild SteelHCl>90
1(benzyl)-4,5-dibenzoyl-1,2,3-triazole nih.govmdpi.comMild SteelHCl>95
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ijcsi.proC38 SteelHCl>95
Various 1,2,4-triazole (B32235) derivatives ekb.egCopperHNO₃~95

Use as Synthetic Intermediates in Agrochemistry

The triazole ring is a key pharmacophore in a large number of commercial agrochemicals, especially fungicides. rjptonline.orgirjrr.com Azole fungicides work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The structural diversity and metabolic stability of the triazole ring make it an ideal scaffold for the development of new and effective plant protection agents. researchgate.net

This compound serves as a valuable synthetic intermediate in this field. Its two reactive bromine sites allow for the introduction of a wide range of functional groups necessary for biological activity. nih.gov Medicinal and agrochemical chemists can utilize this building block to rapidly synthesize libraries of novel triazole derivatives. By varying the substituents at the C4 and C5 positions, researchers can systematically explore structure-activity relationships (SAR) to optimize fungicidal or herbicidal potency, selectivity, and environmental profile. The ability to create diverse molecular structures from a single, readily accessible intermediate accelerates the discovery process for next-generation agrochemicals. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Strategies for Polysubstituted Triazoles

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.comfrontiersin.org However, the future of triazole synthesis is increasingly focused on green and sustainable methodologies that minimize waste, avoid toxic metals, and improve energy efficiency. rsc.orgresearchgate.net This shift involves exploring alternative energy sources, eco-friendly solvents, and metal-free catalytic systems. rsc.orgrsc.org

Key research avenues include:

Metal-Free Cycloadditions: Developing organocatalytic or thermal [3+2] cycloaddition reactions that eliminate the need for metal catalysts, thereby preventing metal contamination in the final products, which is crucial for pharmaceutical and electronic applications. frontiersin.orgnih.gov

Green Solvents and Conditions: Utilizing water, ionic liquids, or deep eutectic solvents to replace hazardous organic solvents. rsc.orgnih.gov

Energy-Efficient Synthesis: Employing microwave irradiation and ultrasound-assisted techniques to accelerate reaction times, reduce energy consumption, and often improve product yields compared to conventional heating. mdpi.com

Synthetic StrategyTraditional Approach (e.g., Classical Huisgen)Emerging Sustainable ApproachKey Advantages of Sustainable Approach
CatalysisHigh temperatures, often uncatalyzed, leading to low regioselectivity.ZnO nanoparticles, organocatalysts, or metal-free systems. frontiersin.orgrsc.orgAvoids toxic metal residues, improves regioselectivity, milder conditions.
SolventToluene, THF, other volatile organic compounds (VOCs).Water, ethanol, ionic liquids. rsc.orgnih.govReduced environmental impact, improved safety, lower cost.
Energy InputProlonged conventional heating (reflux).Microwave irradiation, sonication. mdpi.comDrastically reduced reaction times, lower energy consumption.
ProcessMulti-step synthesis with isolation of intermediates.One-pot, multicomponent reactions. nih.govHigher atom economy, reduced waste, increased efficiency.

Exploration of Unconventional Reactivity Patterns and Rearrangements

The two bromine atoms on the 4,5-dibromo-1-ethyl-1H-1,2,3-triazole ring are not merely passive substituents; they are gateways to novel chemical transformations. Future research will likely focus on leveraging the unique reactivity of these C-Br bonds, which are amenable to a wide range of post-synthesis modifications. Halogenated triazoles serve as an extraordinary platform for achieving great chemical diversity at the 4 and 5 positions. researchgate.net

Emerging areas of exploration include:

Selective Functionalization: Developing protocols for the selective mono- or di-substitution of the bromine atoms using cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functional groups. The graduated reactivity of halogens can allow for subsequent regioselective replacement reactions. researchgate.net

Rearrangement Reactions: Investigating the potential for skeletal rearrangements, such as the Dimroth rearrangement, under various conditions. wikipedia.org The Dimroth rearrangement allows for the translocation of endocyclic and exocyclic nitrogen atoms, which could be tuned to create novel nitrogen-rich heterocyclic systems, including high-performance energetic materials. rsc.orgrsc.org

Halogen Bond Catalysis: Exploring the use of halo-triazoles as halogen bond (XB) donors in catalysis. The catalytic properties of enantiomerically pure halo-triazolium salts have been explored, with activity dependent on the halogen atom. researchgate.net

Integration of this compound into Advanced Functional Materials Systems

The inherent properties of the triazole ring—stability, aromaticity, and high nitrogen content—make it an attractive component for advanced materials. The presence of bromine atoms in this compound offers additional opportunities for material design, such as enhancing flame retardancy or serving as reactive handles for polymerization.

Future applications in materials science could include:

Energetic Materials: The high nitrogen content and potential for forming dense, hydrogen-bonded networks make triazole derivatives candidates for high energy density materials (HEDMs). rsc.orgrsc.orgresearchgate.net The dibromo-precursor can be converted into various nitrogen-rich compounds with task-specific explosophores. rsc.orgrsc.org

Flame-Retardant Polymers: Incorporating halogenated compounds is a well-established strategy for imparting flame retardancy to polymers. Integrating the dibromo-triazole moiety into polymer backbones could lead to materials with improved thermal stability and fire resistance. chemimpex.com

Organic Electronics: The triazole ring can influence the electronic properties of organic molecules. By functionalizing the 4 and 5 positions, it may be possible to tune the HOMO/LUMO energy levels of conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Computational Design and Prediction of Novel Triazole Derivatives with Targeted Properties

In silico methods are becoming indispensable in modern chemical research, enabling the rapid screening of virtual libraries and the prediction of molecular properties before undertaking costly and time-consuming synthesis. mdpi.comnih.gov Computer-aided design can guide the development of new derivatives of this compound with optimized characteristics for specific applications. tandfonline.com

Key computational approaches include:

Density Functional Theory (DFT): Used to calculate electronic properties, such as HOMO/LUMO gaps, molecular electrostatic potential, and reactivity indices, which are crucial for designing materials for electronics or understanding reaction mechanisms. tandfonline.comnih.gov

Molecular Docking: A vital tool in drug discovery for predicting the binding affinity and orientation of a molecule within the active site of a biological target, such as an enzyme or receptor. tandfonline.comrsc.org This could guide the modification of the dibromo-triazole scaffold to create potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity or physical properties, enabling the prediction of the efficacy of novel, unsynthesized triazole derivatives. acs.org

Computational MethodApplication in Triazole ResearchPredicted Properties
Density Functional Theory (DFT)Elucidating reaction mechanisms; predicting electronic and optical properties. tandfonline.comnih.govReaction energy barriers, transition state geometries, HOMO/LUMO energies, absorption spectra.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of triazole-based inhibitors in complex with proteins. mdpi.comtandfonline.comBinding stability, conformational changes, interaction energies.
Molecular DockingScreening virtual libraries of triazole derivatives against biological targets. tandfonline.comrsc.orgBinding affinity (e.g., kcal/mol), binding poses, key intermolecular interactions.

Mechanistic Elucidation of Complex Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions, controlling selectivity, and predicting the formation of byproducts. While many synthetic routes to triazoles are established, the precise mechanistic details, especially for complex, multicomponent, or catalyzed reactions, remain active areas of investigation. acs.org

Future research will focus on:

Spectroscopic Interrogation: Using advanced spectroscopic techniques (e.g., in situ NMR, IR) to detect and characterize transient intermediates in triazole-forming reactions.

Computational Modeling: Applying DFT and other quantum chemical methods to map out entire reaction energy profiles, identify transition states, and rationalize observed regioselectivity in cycloaddition reactions. nih.gov This is particularly important for understanding how catalysts or substituents influence the reaction outcome.

Kinetics Studies: Performing detailed kinetic analyses to determine reaction orders, activation energies, and the influence of various parameters on the reaction rate, providing quantitative insight into the reaction mechanism.

Scalable Synthesis and Industrial Applications of Halogenated Triazoles

For any compound to have a real-world impact, its synthesis must be translatable from the laboratory bench to an industrial scale. This requires processes that are not only high-yielding but also cost-effective, safe, and environmentally responsible. strath.ac.uknih.gov Halogenated triazoles, including derivatives of 4,5-dibromo-1H-1,2,3-triazole, have shown potential in agriculture and as pharmaceutical intermediates. researchgate.netchemimpex.com

Future efforts will be directed towards:

Process Optimization and Flow Chemistry: Converting efficient batch syntheses into continuous flow processes. Flow chemistry offers significant advantages in terms of safety (handling smaller volumes of reactive intermediates), efficiency, and scalability. sci-hub.se

Agrochemical Development: Leveraging the known fungicidal properties of related compounds to design and synthesize new, more effective, and environmentally benign pesticides based on the this compound scaffold. chemimpex.com

Pharmaceutical Intermediates: Capitalizing on the synthetic versatility of the C-Br bonds to use this compound as a key building block in the scalable synthesis of active pharmaceutical ingredients (APIs). The triazole ring is a known bioisostere for amide bonds and is present in numerous FDA-approved drugs. researchgate.netnih.gov

Q & A

Basic: What synthetic methodologies are most effective for preparing 4,5-dibromo-1-ethyl-1H-1,2,3-triazole, and how can reaction parameters be optimized?

The compound is typically synthesized via bromination of 1-ethyl-1H-1,2,3-triazole under controlled conditions. Key methods include:

  • Direct bromination using bromine in aqueous media at 45°C, which selectively substitutes positions 4 and 5 of the triazole ring .
  • Flow chemistry approaches for industrial-scale synthesis, where automated reactors optimize temperature, pressure, and reactant stoichiometry to enhance yield (>65%) and purity .
    Optimization strategies include:
  • Monitoring reaction progress via HPLC or NMR to minimize over-bromination.
  • Purification via recrystallization (e.g., water-ethanol mixtures) or column chromatography to isolate the product .

Basic: How does the bromine substitution pattern influence the reactivity of this compound in nucleophilic substitution reactions?

The 4,5-dibromo configuration enables regioselective functionalization:

  • Bromine-lithium exchange at the 5-position allows introduction of aryl or alkyl groups, forming intermediates for pharmaceuticals or agrochemicals .
  • Steric and electronic effects from the ethyl group at N1 direct nucleophiles toward the less hindered 4-position.
    Methodological considerations:
  • Use anhydrous conditions and low temperatures (−78°C) to stabilize organolithium intermediates.
  • Quench reactions with electrophiles (e.g., carbonyl compounds) to prevent decomposition .

Advanced: What crystallographic refinement strategies are recommended for resolving structural ambiguities in brominated triazoles using SHELX software?

For high-resolution X-ray

  • SHELXL is preferred for small-molecule refinement. Use the TWIN command to handle twinning artifacts common in triazole derivatives .
  • Refine anisotropic displacement parameters for Br atoms to account for heavy-atom effects.
  • Validate hydrogen bonding networks using the SHELXPRO interface to analyze intermolecular contacts .
    For conflicting data (e.g., disorder in the ethyl group):
  • Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry during refinement .

Advanced: How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be leveraged to functionalize this compound?

The compound serves as a dipolarophile in CuAAC:

  • Step 1 : Substitute one bromine with an azide group via SNAr (e.g., NaN₃ in DMF, 80°C).
  • Step 2 : React with terminal alkynes under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) to form 1,4-disubstituted triazoles .
    Key considerations:
  • Monitor reaction progress via FT-IR to track azide consumption (~2100 cm⁻¹ peak).
  • Use solid-phase synthesis for combinatorial libraries, enabling rapid screening of bioactivity .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

  • ¹H NMR : The ethyl group (N1-CH₂CH₃) appears as a quartet at δ ~4.2 ppm (J = 7 Hz), while triazole protons resonate as singlets δ 8.0–8.5 ppm.
  • ¹³C NMR : Brominated carbons (C4 and C5) show signals at δ 120–125 ppm.
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 268.8 (C₃H₅Br₂N₃⁺) .

Advanced: How can competing reaction pathways during bromine-lithium exchange be mitigated to improve functionalization efficiency?

Competing pathways (e.g., elimination or Li-Br recombination) arise due to:

  • Solvent polarity : Use THF or Et₂O to stabilize lithium intermediates.
  • Temperature : Maintain −78°C to slow side reactions.
  • Electrophile addition : Introduce electrophiles (e.g., aldehydes) immediately after lithiation to trap intermediates .
    Validation:
  • Monitor by ¹H NMR for byproducts (e.g., triazole ring-opening).

Advanced: What in vitro assays are suitable for evaluating the antimicrobial activity of derivatives synthesized from this compound?

  • MIC (Minimum Inhibitory Concentration) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill kinetics : Assess bactericidal effects over 24 hours.
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to ensure selectivity .
    Derivative design:
  • Introduce sulfonamide or Schiff base moieties via substitution to enhance membrane penetration .

Advanced: How can computational tools predict synthetic routes for novel triazole derivatives from this compound?

  • Retrosynthesis algorithms : Use AI-driven platforms (e.g., Pistachio, Reaxys) to identify feasible pathways for one-step functionalization .
  • DFT calculations : Model transition states for bromine substitution to predict regioselectivity.
  • Docking studies : Screen derivatives against target enzymes (e.g., carbonic anhydrase II) to prioritize synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.